molecular formula C10H13NO3 B2717074 Ethyl 2-(4-aminophenoxy)acetate CAS No. 20485-38-5

Ethyl 2-(4-aminophenoxy)acetate

Cat. No.: B2717074
CAS No.: 20485-38-5
M. Wt: 195.218
InChI Key: IBGBOGKPIMZRRU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenoxy)acetate is a synthetic organic compound frequently employed as a building block or synthon in various scientific research applications. It serves as a versatile precursor for developing novel chemical entities, particularly in medicinal chemistry for synthesizing molecules with potential therapeutic properties.

Mechanism of Action

Target of Action

Ethyl 2-(4-aminophenoxy)acetate is a building synthon for novel dual hypoglycemic agents . .

Mode of Action

It is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .

Biochemical Pathways

It is known to be a precursor for dual hypoglycemic agents , suggesting it may be involved in the regulation of blood glucose levels.

Result of Action

As a precursor for dual hypoglycemic agents , it may contribute to the regulation of blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-aminophenoxy)acetate can be synthesized through a multi-step process. The primary synthetic route involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the selective reduction of the nitro group to an amino group. The reduction is typically carried out using ammonium chloride and iron powder, which facilitates the conversion without the need for nascent hydrogen or complex reaction conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often crystallized and purified through recrystallization techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenoxy)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor is reduced to an amino group using ammonium chloride and iron powder.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation: Although less common, the amino group can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Ammonium chloride and iron powder are commonly used for the reduction of the nitro group.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.

Major Products Formed

    Reduction: this compound is the major product formed from the reduction of the nitro precursor.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation: Oxidation can yield nitroso or nitro derivatives of the compound.

Scientific Research Applications

Ethyl 2-(4-aminophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is employed in the development of biochemical assays and as a precursor for biologically active molecules.

    Medicine: It serves as a precursor for synthesizing potential therapeutic agents, particularly those targeting metabolic disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 2-(4-aminophenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-nitrophenoxy)acetate: The precursor compound with a nitro group instead of an amino group.

    Ethyl 2-(4-hydroxyphenoxy)acetate: A related compound with a hydroxy group instead of an amino group.

    Ethyl 2-(4-thienylmethylene)aminophenoxy)acetate: A thiophene derivative with similar structural features.

The uniqueness of this compound lies in its amino group, which provides versatility in chemical reactions and the synthesis of novel compounds with potential therapeutic properties .

Properties

IUPAC Name

ethyl 2-(4-aminophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGBOGKPIMZRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20485-38-5
Record name ethyl 2-(4-aminophenoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethyl 4-nitrophenoxyacetate (15 g) in EtOH (400 mL) was hydrogenated at 40 PSI for 40 minutes in the presence of 10% Pd/C (1.5 g, 10% by weight). After the filtration through a celite the solvent was removed under a reduced pressure to obtain ethyl 4-aminophenoxyacetate. 1H NMR (CDCl3): δ 6.77 (d, 2H, 8.1 GHz), 6.60 (d, 2H, J=8.0 Hz), 4.50 (s, 2H), 4.24 (q, 2H), 1.24 (t, 3H); LCMS: ret. time: 12.00 min.; purity: 100%; MS (m/e): 196 (MH+).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl(4-nitrophenoxy)acetate (10.0 g, 44.4 mmol) and 10% palladium-carbon (50% water-containing product, 3.0 g) were added to a mixed solution of tetrahydrofuran (50 mL) and ethanol (50 mL), and the mixture was stirred at room temperature for 18 hr in a hydrogen stream. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography (ethyl acetate:hexane=1:2-2:3-1:1), and the obtained crystals were recrystallized from ethyl acetate-hexane to give the title compound (6.4 g, yield 74%) as pale-pink prism crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods III

Procedure details

4-Nitrophenol (25.0 g, 180 mmol) and ethyl bromoacetate (20.0 ml, 180 mmol) were dissolved in N,N-dimethylformamide (40 ml), and potassium carbonate (27.4 g, 198 mmol) was added. The mixture was stirred at room temperature for 16 hours under a nitrogen atmosphere. The reaction mixture was poured into water (100 ml) and extracted with an equivalent mixture of n-hexane and ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure to quantitatively give 40.5 g of ethyl 4-aminophenoxyacetate as a colorless solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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